Cas no 1346540-50-8 (5-Bromo-2-methylpyridine-3-acetonitrile)

5-Bromo-2-methylpyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-methylpyridine-3-acetonitrile
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- インチ: 1S/C8H7BrN2/c1-6-7(2-3-10)4-8(9)5-11-6/h4-5H,2H2,1H3
- InChIKey: WUZHYYPCJVWTAH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C)C(=C1)CC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 36.7
5-Bromo-2-methylpyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029011970-250mg |
5-Bromo-2-methylpyridine-3-acetonitrile |
1346540-50-8 | 95% | 250mg |
$1,019.20 | 2022-04-03 | |
Alichem | A029011970-1g |
5-Bromo-2-methylpyridine-3-acetonitrile |
1346540-50-8 | 95% | 1g |
$3,039.75 | 2022-04-03 |
5-Bromo-2-methylpyridine-3-acetonitrile 関連文献
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
5-Bromo-2-methylpyridine-3-acetonitrileに関する追加情報
Introduction to 5-Bromo-2-methylpyridine-3-acetonitrile (CAS No. 1346540-50-8)
5-Bromo-2-methylpyridine-3-acetonitrile, with the chemical formula C₆H₅BrN₂ and CAS number 1346540-50-8, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the pyridine family, which is renowned for its diverse applications in medicinal chemistry and agrochemicals. The presence of both bromine and nitrile functional groups makes it a versatile building block for further chemical transformations.
The molecular structure of 5-Bromo-2-methylpyridine-3-acetonitrile features a pyridine ring substituted with a bromine atom at the 5-position and a methyl group at the 2-position, while the 3-position is attached to a nitrile group. This unique arrangement provides multiple sites for chemical modification, enabling its use in the synthesis of complex molecules. The bromine atom, in particular, serves as a valuable handle for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many bioactive compounds.
In recent years, the demand for specialized heterocyclic compounds like 5-Bromo-2-methylpyridine-3-acetonitrile has surged due to their role in developing novel therapeutic agents. The pharmaceutical industry has leveraged this compound to create innovative drugs targeting various diseases. For instance, studies have demonstrated its utility in generating derivatives with potential antimicrobial and anticancer properties. The nitrile group can be further functionalized into carboxylic acids or amides, expanding its applicability in drug design.
One of the most compelling aspects of 5-Bromo-2-methylpyridine-3-acetonitrile is its role in synthesizing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into drug candidates, researchers can develop molecules that selectively inhibit specific kinases, thereby mitigating disease progression. Recent advances in crystal engineering have also highlighted its potential in designing highly potent kinase inhibitors by optimizing molecular interactions.
The agrochemical sector has not been left behind in utilizing 5-Bromo-2-methylpyridine-3-acetonitrile. Its derivatives have been explored as intermediates for developing novel pesticides and herbicides. These compounds often exhibit enhanced efficacy against resistant strains of pests, making them valuable tools for modern agriculture. The ability to modify the pyridine core allows chemists to fine-tune the biological activity of these agrochemicals, ensuring they are both effective and environmentally sustainable.
The synthesis of 5-Bromo-2-methylpyridine-3-acetonitrile typically involves multi-step organic reactions starting from commercially available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial applications. Catalytic processes, particularly those involving transition metals like palladium and copper, have been instrumental in streamlining its production. These methods not only enhance efficiency but also minimize waste, aligning with green chemistry principles.
The analytical characterization of 5-Bromo-2-methylpyridine-3-acetonitrile relies on sophisticated techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These tools provide detailed insights into its molecular structure and purity, ensuring that it meets the stringent requirements of pharmaceutical and chemical industries. Recent improvements in spectroscopic methods have further enhanced the precision of these analyses, enabling researchers to identify even trace impurities.
In conclusion, 5-Bromo-2-methylpyridine-3-acetonitrile (CAS No. 1346540-50-8) is a multifaceted compound with broad applications across various industries. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules, particularly in pharmaceuticals and agrochemicals. As research continues to uncover new uses for this compound, its importance is only set to grow. The ongoing development of innovative synthetic routes and analytical techniques ensures that it remains a cornerstone of modern organic chemistry.
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